4-(2-クロロ-5-メトキシベンジル)モルホリン

説明

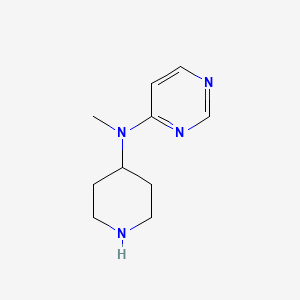

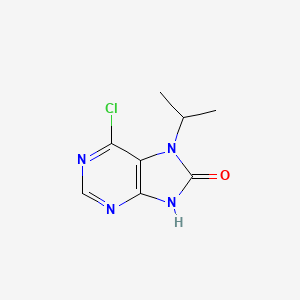

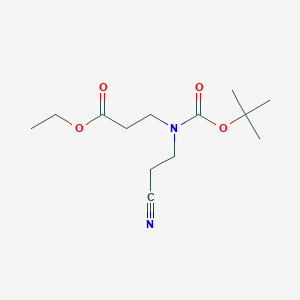

4-(2-Chloro-5-methoxybenzyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Chloro-5-methoxybenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-5-methoxybenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

モルホリンの合成

モルホリンは、1,2-アミノアルコール、アジリジン、エポキシド、および関連化合物から合成されます。 モルホリンモチーフは、化学反応におけるその多様性のために、天然物および生物活性化合物に広く見られます .

潜在的な生物活性

モルホリン誘導体は、生物学的プロセスにおいて重要な、ヒトレグメイン(AEP)やコリンエステラーゼ(AChEおよびBuChE)などのさまざまな酵素に対する阻害活性について研究されてきました .

化学的性質

化合物4-(2-クロロ-5-メトキシベンジル)モルホリンは、研究において貴重な独自の性質を持っています。 たとえば、そのベンジル位は、共鳴安定化のためにSN1経路を介して反応する可能性があります .

多段階合成における用途

作用機序

Target of Action

Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Morpholine derivatives typically undergo chemical reactions similar to other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This property may influence its interaction with its targets.

Biochemical Pathways

Morpholine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Morpholine derivatives are known to exhibit a broad spectrum of biological activities .

Action Environment

Morpholine is often used in conjunction with low concentrations of hydrazine or ammonia to provide a comprehensive all-volatile treatment chemistry for corrosion protection for the steam systems of such plants . Morpholine decomposes reasonably slowly in the absence of oxygen at the high temperatures and pressures in these steam systems .

生化学分析

Biochemical Properties

It is known that morpholine, a component of this compound, undergoes most chemical reactions typical for other secondary amines . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . This suggests that 4-(2-Chloro-5-methoxybenzyl)morpholine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Based on the properties of morpholine, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)